Cas no 1809802-59-2 (N-(Diphenylmethylene)-2,6-diisopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)

N-(Diphenylmethylene)-2,6-diisopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronate ester derivative featuring a sterically hindered aniline scaffold. The compound is characterized by its diphenylmethylene protecting group and the presence of a pinacol boronate ester, which enhances its stability and reactivity in cross-coupling reactions. The 2,6-diisopropyl substitution on the aniline ring provides steric shielding, improving selectivity in Suzuki-Miyaura and other transition-metal-catalyzed transformations. This reagent is particularly useful in the synthesis of complex aryl and heteroaryl structures, offering controlled reactivity for advanced organic and medicinal chemistry applications. Its robust stability under inert conditions makes it suitable for storage and handling in synthetic workflows.
N-(Diphenylmethylene)-2,6-diisopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline structure
1809802-59-2 structure
Product Name:N-(Diphenylmethylene)-2,6-diisopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
CAS No:1809802-59-2
MF:C31H38BNO2
MW:467.449928760529
CID:5011906
PubChem ID:155487631
Update Time:2025-05-19

N-(Diphenylmethylene)-2,6-diisopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • N-(Diphenylmethylene)-2,6-diisopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
    • F73234
    • BS-46873
    • 1809802-59-2
    • N-[2,6-diisopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,1-diphenylmethanimine
    • N-[2,6-di(propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,1-diphenylmethanimine
    • Inchi: 1S/C31H38BNO2/c1-21(2)26-19-25(32-34-30(5,6)31(7,8)35-32)20-27(22(3)4)29(26)33-28(23-15-11-9-12-16-23)24-17-13-10-14-18-24/h9-22H,1-8H3
    • InChI Key: BTVFDHLTURTLIF-UHFFFAOYSA-N
    • SMILES: O1B(C2C=C(C(C)C)C(=C(C(C)C)C=2)/N=C(\C2C=CC=CC=2)/C2C=CC=CC=2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 467.2995596g/mol
  • Monoisotopic Mass: 467.2995596g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 6
  • Complexity: 664
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.8

N-(Diphenylmethylene)-2,6-diisopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Pricemore >>

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Additional information on N-(Diphenylmethylene)-2,6-diisopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Recent Advances in the Application of N-(Diphenylmethylene)-2,6-diisopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 1809802-59-2) in Chemical Biology and Pharmaceutical Research

The compound N-(Diphenylmethylene)-2,6-diisopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 1809802-59-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This boronic acid derivative is a key intermediate in the synthesis of various bioactive molecules and has shown promise in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. Recent studies have highlighted its utility in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing complex molecular architectures in medicinal chemistry.

One of the most notable applications of this compound is its role in the synthesis of PROTACs (Proteolysis Targeting Chimeras), a groundbreaking technology in targeted protein degradation. Researchers have utilized CAS: 1809802-59-2 to develop novel PROTAC molecules that selectively degrade disease-causing proteins, offering a new therapeutic strategy for cancers and neurodegenerative diseases. The boronic ester moiety in this compound facilitates efficient conjugation with various ligands, enabling the design of highly specific and potent degraders.

In addition to its use in PROTACs, recent publications have demonstrated the compound's efficacy in the development of covalent inhibitors. The boronic acid group can form reversible covalent bonds with active-site residues of target enzymes, enhancing binding affinity and selectivity. This property has been exploited in the design of inhibitors for serine proteases and other enzymes implicated in inflammatory and infectious diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the successful use of CAS: 1809802-59-2 in the synthesis of a potent inhibitor of the SARS-CoV-2 main protease, showcasing its potential in antiviral drug development.

Furthermore, advancements in synthetic methodologies have improved the scalability and purity of CAS: 1809802-59-2, making it more accessible for industrial applications. Recent patents filed by leading pharmaceutical companies highlight its incorporation into scalable routes for the production of high-value intermediates. These developments underscore the compound's growing importance in both academic and industrial settings, bridging the gap between basic research and clinical applications.

In conclusion, N-(Diphenylmethylene)-2,6-diisopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 1809802-59-2) continues to be a versatile and valuable tool in chemical biology and drug discovery. Its applications in PROTACs, covalent inhibitors, and scalable synthesis routes position it at the forefront of modern medicinal chemistry. Future research is expected to further explore its potential in emerging therapeutic areas, solidifying its role as a cornerstone in pharmaceutical innovation.

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